molecular formula C18H12N2O5 B2823808 2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate CAS No. 431069-18-0

2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate

Cat. No.: B2823808
CAS No.: 431069-18-0
M. Wt: 336.303
InChI Key: BBCACHUDIFSULF-UHFFFAOYSA-N
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Description

2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Quinoline Formation: The construction of the quinoline core through cyclization reactions.

    Esterification: The formation of the ester group by reacting the carboxylic acid with an alcohol.

For instance, the quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin with a ketone in the presence of a base. The nitrophenyl group can be introduced through nitration of the corresponding phenyl derivative using nitric acid and sulfuric acid. Finally, esterification can be achieved by reacting the carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and esterification processes, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for purification and isolation of the final product ensures consistency and quality in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl quinoline-2-carboxylate involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may act by inducing apoptosis in cancer cells through the activation of specific signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

    2-(3-Nitrophenyl)-2-oxoethyl quinoline-4-carboxylate: Similar structure but with the carboxylate group at the 4-position.

    2-(3-Nitrophenyl)-2-oxoethyl isoquinoline-2-carboxylate: Isoquinoline core instead of quinoline.

    2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-sulfonate: Sulfonate group instead of carboxylate.

Uniqueness

2-(3-Nitrophenyl)-2-oxoethyl quinoline-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] quinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O5/c21-17(13-5-3-6-14(10-13)20(23)24)11-25-18(22)16-9-8-12-4-1-2-7-15(12)19-16/h1-10H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCACHUDIFSULF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)OCC(=O)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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